SBI-0640756 -

SBI-0640756

Catalog Number: EVT-1492105
CAS Number:
Molecular Formula: C23H14ClFN2O2
Molecular Weight: 404.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SBI-0640756(SBI-756) is a first-in-class inhibitor that targets eIF4G1 and disrupts the eIF4F complex. SBI-756 also suppressed AKT and NF-κB signaling. 1) SBI-756 inhibited the growth of NRAS, BRAF, and NF1-mutant melanomas . 2) SBI-756 attenuates resistance to BRAFi and inhibits NRAS- and NF1-mutant melanomas. 3) SBI-756 delayed the onset and reduced the incidence of Nras/Ink4a melanomas .
Introduction to Eukaryotic Translation Initiation and Oncogenic Signaling

Role of the eIF4F Complex in Cancer Progression and Therapy Resistance

The eukaryotic initiation factor 4F (eIF4F) complex serves as the master regulator of cap-dependent mRNA translation initiation, acting as a critical nexus for oncogenic signaling pathways. Comprising three core subunits—eIF4E (cap-binding protein), eIF4G (scaffolding protein), and eIF4A (RNA helicase)—eIF4F selectively translates mRNAs with complex 5' untranslated regions (5'UTRs). These typically encode proteins governing cell proliferation (e.g., cyclins), survival (e.g., BCL-2 family members), angiogenesis (e.g., VEGF), and metastasis [2] [10]. In cancer, hyperactivation of the PI3K/AKT/mTOR, RAS/RAF/MEK, and MYC pathways drives eIF4F assembly by phosphorylating and inactivating 4E-BPs (eIF4E-binding proteins), thereby releasing eIF4E to bind eIF4G [4] [10]. This aberrant activity elevates the translational flux of oncoproteins while bypassing cellular checkpoints.

Table 1: Key Oncogenic mRNAs Translated by the eIF4F Complex

mRNA CategoryRepresentative TranscriptsFunctional Role in Cancer
Cell Cycle RegulatorsCyclin D1, CDK4, c-MycDrive uncontrolled proliferation
Anti-apoptotic FactorsMCL-1, BCL-2, SurvivinEvade cell death mechanisms
Angiogenesis FactorsVEGF, FGF2Promote tumor vascularization
Metastasis FactorsMMP-9, SnailEnhance invasion and migration

Dysregulated eIF4F activity is a hallmark of therapy resistance. In melanoma, BRAF inhibitor (BRAFi) resistance correlates with persistent eIF4F assembly, enabling continued translation of survival factors like MCL1 and BCL-2 [1] [3]. Similarly, lymphomas exhibit elevated cap-bound eIF4G and eIF4E, with 77% of diffuse large B-cell lymphoma (DLBCL) tumors overexpressing eIF4E, which associates with advanced Ann Arbor stage (III-IV) and inferior event-free survival [4] [7]. This establishes eIF4F as a convergence point for diverse resistance mechanisms.

Rationale for Targeting eIF4F in Melanoma and Lymphoma Therapeutics

Melanoma and lymphoid malignancies exhibit pronounced dependency on eIF4F, making them ideal candidates for therapeutic targeting:

  • Melanoma Subtypes: BRAF-mutant melanomas develop resistance to BRAFi/MEKi via reactivation of MAPK or PI3K signaling, which restores eIF4F activity. NRAS-mutant and NF1-deficient melanomas lack targeted therapies and rely on constitutive eIF4F-driven translation for survival [1] [3].
  • Lymphoma Vulnerabilities: Aggressive B-cell lymphomas (e.g., DLBCL, mantle cell lymphoma) show enriched cap-bound eIF4G and eIF4E compared to normal B cells. eIF4E overexpression correlates with poor prognosis and sustains translation of anti-apoptotic proteins like BCL-2, limiting venetoclax efficacy [4] [7].
  • Therapeutic Gap: mTOR inhibitors incompletely suppress eIF4F due to 4E-BP1 phosphorylation heterogeneity and fail to disrupt established eIF4E-eIF4G interactions [4] [10]. Direct eIF4F disruption offers a strategy to overcome these limitations.

Overview of SBI-0640756 as a First-in-Class eIF4G1 Inhibitor

SBI-0640756 (developmental code SBI-756) is a first-in-class small molecule inhibitor that selectively targets eIF4G1, the scaffolding component of the eIF4F complex. Derived from structure-activity relationship (SAR) optimization of the AKT/NF-κB inhibitor BI-69A11, SBI-756 exhibits superior aqueous solubility (60-fold increase) and permeability while retaining anti-tumor activity [3] [6]. Its primary mechanism involves binding eIF4G1 to sterically hinder eIF4E interaction, thereby dissociating the eIF4F complex independently of mTOR signaling [1] [3]. This action is quantified via m7GTP cap pull-down assays, where SBI-756 reduces eIF4G1-eIF4E binding by >80% at 1 µM in melanoma and lymphoma cells, concomitantly increasing 4E-BP1 association with eIF4E [3] [7].

Table 2: Preclinical Profile of SBI-0640756

PropertyCharacterizationExperimental Evidence
Molecular TargeteIF4G1 (KD ≈ 150 nM)Biotinylated pull-down/MS [3]
MechanismDisrupts eIF4E-eIF4G1 interactionm7GTP assays, Duolink PLA [3] [7]
SelectivityMinimal off-target kinase inhibitionKinase profiling (≤30% inhibition at 1 µM) [3]
Solubility60-fold improvement vs. BI-69A11Pharmacokinetic analysis [3]

SBI-756's efficacy extends beyond melanoma to hematologic malignancies. In lymphoma models, it reduces global protein synthesis by 40–60% and selectively suppresses translation of ribosomal proteins and translation factors, as shown by polysome profiling [7]. Unlike mTOR inhibitors, it retains activity in 4E-BP1-deficient cells, highlighting its potential in therapy-resistant contexts [7] [8].

Table 3: Key Combination Therapies Involving SBI-0640756

Cancer TypeCombination PartnerSynergistic MechanismIn Vivo Efficacy
BRAF-mutant MelanomaBRAFi (PLX4720)Prevents eIF4F reactivation in resistanceDelays resistance; 70% tumor regression [3]
NRAS-mutant MelanomaMEKi (PD0325901)Dual blockade of MAPK and translation50% reduction in tumor incidence [3]
DLBCL/Mantle Cell LymphomaVenetoclax (BCL-2 inhibitor)Downregulates MCL-1 translationEnhances apoptosis; tumor regression [7]
Ph+ B-ALLDasatinib (BCR-ABL inhibitor)Suppresses TK-independent survivalSynergistic cytotoxicity in 4E-BP1-deficient cells [8]

Properties

Product Name

SBI-0640756

Molecular Formula

C23H14ClFN2O2

Molecular Weight

404.82

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.